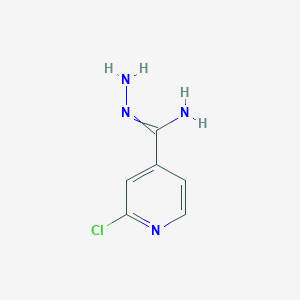

2-Chloroisonicotinimidohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1092352-90-3 |

|---|---|

Molecular Formula |

C6H7ClN4 |

Molecular Weight |

170.60 g/mol |

IUPAC Name |

N'-amino-2-chloropyridine-4-carboximidamide |

InChI |

InChI=1S/C6H7ClN4/c7-5-3-4(1-2-10-5)6(8)11-9/h1-3H,9H2,(H2,8,11) |

InChI Key |

MRYFCMRKCMVGHH-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=C1C(=NN)N)Cl |

Isomeric SMILES |

C1=CN=C(C=C1/C(=N/N)/N)Cl |

Canonical SMILES |

C1=CN=C(C=C1C(=NN)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloroisonicotinimidohydrazide

Strategies for the Construction of the 2-Chloropyridine (B119429) Scaffold Precursors

The formation of the 2-chloropyridine core is a critical initial phase in the synthesis of 2-chloroisonicotinimidohydrazide. Various methodologies have been developed to achieve this, ranging from classical halogenation reactions to more modern regioselective approaches.

Classical Halogenation Routes for Isonicotinic Acid Derivatives

One of the most established methods for introducing a chlorine atom onto a pyridine (B92270) ring is through the halogenation of isonicotinic acid derivatives. A common precursor is nicotinic acid, which can be first oxidized to nicotinic acid N-oxide. chemicalbook.comoriprobe.com This N-oxide is then subjected to chlorination using reagents like phosphorus oxychloride (POCl₃) in conjunction with phosphorus pentachloride (PCl₅). chemicalbook.com This process facilitates the introduction of a chlorine atom at the 2-position of the pyridine ring. The reaction typically proceeds at elevated temperatures, and upon completion, the excess chlorinating agent is removed, often under reduced pressure, followed by the addition of water to isolate the 2-chloro-substituted nicotinic acid. chemicalbook.com Another approach involves the direct reaction of pyridine with chlorine to produce 2-chloropyridine, which may be followed by further reactions to yield 2,6-dichloropyridine. wikipedia.org The original synthesis of 2-chloropyridine involved the chlorination of 2-hydroxypyridine (B17775) with phosphoryl chloride. wikipedia.org

A patented method describes the synthesis of 2-chloroisonicotinic acid starting from citrazinic acid. google.com This process involves an initial chlorination reaction to form 2,6-dichloro-isonicotinic acid, which then undergoes a directed dechlorination to yield the desired 2-chloroisonicotinic acid. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| Nicotinic Acid | 1. H₂O₂ 2. POCl₃, PCl₅ | 2-Chloronicotinic Acid | 87.5% | chemicalbook.com |

| Citrazinic Acid | 1. Triphosgene, (CH₃)₄NCl 2. Hydrazine (B178648) Hydrate (B1144303) | 2-Chloroisonicotinic Acid | High | google.com |

| Pyridine | Cl₂ | 2-Chloropyridine & 2,6-Dichloropyridine | - | wikipedia.org |

| 2-Hydroxypyridine | POCl₃ | 2-Chloropyridine | - | wikipedia.org |

Directed Ortho-Metalation and Functionalization Approaches

Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of pyridine rings. This technique utilizes a directing metalation group (DMG), which is typically a Lewis basic functional group that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org While direct lithiation of pyridine itself can be complicated by the nucleophilic addition of the organolithium reagent, the presence of a directing group can steer the reaction towards efficient ortho-metalation. harvard.edu

In the context of preparing 2-chloropyridine precursors, a halogen atom already present on the ring can act as a directing group. For instance, the metalation of 2-chloropyridine can be chemoselectively achieved, taking advantage of the ortho-directing effect of the chlorine atom. rsc.org This allows for the introduction of various functional groups at the 3-position. rsc.org Alternatively, starting with a different directing group, a lithium-halogen exchange can provide access to the 2-lithiated pyridine, which can then be quenched with an electrophilic chlorine source to install the chloro substituent. baranlab.org The choice of base is crucial; for example, using LDA (lithium diisopropylamide) can lead to exclusive directed ortho-metalation, whereas nBuLi might result in nucleophilic addition. acs.org

| Substrate | Reagents | Key Feature | Reference |

| Pyridine Derivatives | Organolithium bases (e.g., n-BuLi, s-BuLi), TMEDA | DMG directs lithiation to the ortho-position. | baranlab.orgharvard.edu |

| 2-Chloropyridine | LDA | Ortho-metalation at C3. | rsc.orgacs.org |

| 2-Chloropyridine | nBuLi-Li-aminoalkoxide | Regioselective C6 lithiation. | acs.org |

Regioselective Chlorination of Pyridine Systems

Achieving high regioselectivity in the chlorination of pyridine rings is essential for efficient synthesis. The use of pyridine N-oxides is a well-established strategy to activate the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net The N-oxide function increases the electron density at these positions, making them more susceptible to attack by chlorinating agents. acs.orgresearchgate.net

Reagents such as phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and oxalyl chloride can be used for the chlorination of pyridine N-oxides. researchgate.netacs.org The reaction conditions, including the choice of solvent and base, can be optimized to achieve high regioselectivity for the 2-chloro product. acs.org For instance, using POCl₃ with 2,6-lutidine as the base in dichloromethane (B109758) at low temperatures has been shown to yield good regioselectivity. acs.org Similarly, employing oxalyl chloride with triethylamine (B128534) in dichloromethane is another effective method. researchgate.net These methods provide a practical route to various 2-halo-substituted pyridines, which are valuable intermediates in pharmaceutical synthesis. acs.org

Synthesis of Isonicotinonitrile Intermediates

Once the 2-chloro-substituted pyridine ring is obtained, the next step towards this compound involves the formation of an isonicotinonitrile intermediate. A common method to achieve this is through the dehydration of the corresponding amide. For instance, 2-chloroisonicotinamide (B10422) can be dehydrated using standard dehydrating agents to yield 2-chloroisonicotinonitrile.

Alternatively, the synthesis of 2-chloronicotinonitrile derivatives can be achieved through various routes, including the functionalization of pre-existing 2-chloropyridine structures or by constructing the pyridine ring from acyclic precursors like malononitrile. osi.lv A review of recent methods highlights various synthetic strategies developed between 2017 and 2023 for accessing these important intermediates. osi.lv

Transformation of Nitriles to Imidate Esters: Contemporary Approaches

The conversion of the nitrile group into the imidohydrazide functionality is the final key transformation. This is typically achieved via an imidate ester intermediate.

Pinner Reaction and its Modern Variants

The Pinner reaction is a classic and highly effective method for converting nitriles into imidate ester salts, also known as Pinner salts. wikipedia.orgorganic-chemistry.org The reaction involves treating the nitrile, in this case, 2-chloroisonicotinonitrile, with an alcohol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride gas. wikipedia.orgyoutube.com This reaction proceeds through the formation of a nitrilium ion, which is then attacked by the alcohol to form the imino ester salt. youtube.com It is crucial to maintain anhydrous conditions and often low temperatures to prevent the thermodynamically unstable Pinner salt from decomposing into an amide and an alkyl chloride. wikipedia.org

The resulting imidate ester hydrochloride is a reactive intermediate. For the synthesis of this compound, this Pinner salt is not isolated but is reacted in situ with hydrazine (H₂NNH₂). The hydrazine acts as a nucleophile, attacking the carbon of the imidate ester and, after a series of steps, displacing the alcohol moiety to form the final imidohydrazide product. While the classical Pinner reaction uses acid catalysis, modern variations may employ base catalysis, which can be advantageous for electron-poor nitriles. wikipedia.org

The general mechanism of the Pinner reaction involves:

Protonation of the nitrile by a strong acid.

Nucleophilic attack of the alcohol on the activated nitrile.

Formation of the imidate ester salt (Pinner salt).

Subsequent nucleophilic attack by hydrazine on the Pinner salt.

Elimination of the alcohol to yield the imidohydrazide.

This sequence provides a direct route from the nitrile intermediate to the desired this compound.

Catalyst-Mediated Conversions

The synthesis of this compound can be significantly influenced by the use of catalysts, which can enhance reaction rates, improve yields, and promote selectivity under milder conditions. Both acid and base catalysis play crucial roles in the key steps of its formation, particularly in the creation of the necessary imidate intermediates.

For instance, in the synthesis of related N-(pyridin-2-yl)imidates, heterogeneous Lewis acid catalysts like aluminum oxide (Al₂O₃) have been effectively used. nih.gov Such catalysts are instrumental in the formation of α-iminonitriles, which are precursors to imidates. nih.gov Similarly, the cyclization of intermediates in the synthesis of benzimidazoles and imidazopyridines from 2,2,2-trichloroethyl imidates can be accelerated by the addition of a mild base like sodium acetate. organic-chemistry.org For the synthesis of this compound, a catalyst could be employed in the initial Pinner reaction to form the 2-chloroisonicotinimidate ester from 2-chloro-4-cyanopyridine (B57802) and an alcohol.

Table 1: Potential Catalysts in the Synthesis of this compound Intermediates

| Catalyst Type | Example | Potential Role |

|---|---|---|

| Lewis Acid | Al₂O₃, ZnCl₂, TiCl₄ | Activation of the nitrile group for nucleophilic attack by alcohol. |

| Brønsted Acid | HCl, H₂SO₄ | Protonation of the nitrile nitrogen, increasing electrophilicity (classic Pinner reaction conditions). |

| Base | Sodium Acetate, Cs₂CO₃ | Can facilitate the deprotonation of nucleophiles or neutralize acidic byproducts to drive the reaction forward. nih.govorganic-chemistry.org |

Formation of the Imidohydrazide Moiety from Imidates

The most direct and classical approach to constructing the imidohydrazide functional group is through the reaction of a corresponding imidate ester with hydrazine. This method relies on the inherent reactivity of the imidate moiety towards strong nucleophiles.

Reaction of 2-Chloroisonicotinimidate Esters with Hydrazine and its Derivatives

The core of this synthetic route involves the nucleophilic substitution at the carbon atom of the imidate group. An alkyl 2-chloroisonicotinimidate, serving as the electrophile, is treated with hydrazine hydrate (H₂N-NH₂) or a substituted hydrazine. Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbon of the C=N bond of the imidate.

The reaction is analogous to hydrazinolysis, where esters are converted to hydrazides. researchgate.net In this case, the alkoxy group (-OR) of the imidate ester is displaced by the hydrazine group (-NHNH₂). The process is typically carried out in a polar solvent like ethanol (B145695) or methanol, and the reaction can often proceed efficiently at room temperature or with gentle heating. researchgate.net The choice of the specific imidate ester (e.g., methyl or ethyl) can influence reaction rates but generally does not alter the final product. The use of hydrazine hydrate is common, leading to the formation of the parent this compound.

Mechanistic Considerations in Imidate-Hydrazine Condensation

The reaction between an imidate ester and hydrazine proceeds via a nucleophilic addition-elimination mechanism, which is characteristic of reactions at sp²-hybridized carbon centers in derivatives of carboxylic acids.

Mechanism Steps:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine molecule, which possesses a lone pair of electrons, acts as the nucleophile. It attacks the partially positive carbon atom of the imidate's C=N double bond.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbon atom is bonded to the original imidate nitrogen, the alkoxy group, the pyridine ring, and the incoming hydrazine molecule.

Proton Transfer: A proton is typically transferred from the newly attached nitrogen to the imidate nitrogen or the alkoxy oxygen, making the leaving group more susceptible to elimination.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, re-forming a C=N double bond. The alkoxy group (-OR) is eliminated as an alcohol molecule (ROH), which is a stable leaving group.

Deprotonation: A final deprotonation step by a base (which could be another hydrazine molecule or the solvent) yields the neutral this compound product.

This mechanism is analogous to the formation of hydrazones from aldehydes or ketones, where hydrazine adds to a carbonyl group, followed by the elimination of water. masterorganicchemistry.comlibretexts.org

Alternative Synthetic Pathways for this compound

Beyond the classic imidate route, alternative strategies exist for the synthesis of this compound, starting from more common precursors like amides or employing advanced synthetic methodologies.

Direct Conversion from Amides or Thioamides

Converting a stable amide, such as 2-chloroisonicotinamide, directly to an imidohydrazide is challenging due to the low reactivity of the amide carbonyl group. However, this transformation can be achieved by first converting the amide to a more reactive intermediate.

One effective strategy involves the conversion of the amide to its corresponding thioamide, 2-chloroisonicotinothioamide. Thioamides are significantly more reactive towards nucleophiles than their amide counterparts. nih.gov The thionation of the amide can be accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The resulting thioamide has a C=S bond that is longer and more polarized than the C=O bond, making the carbon atom more electrophilic. nih.gov This thioamide can then react with hydrazine in a manner similar to an imidate, with the sulfur being eliminated as hydrogen sulfide (B99878) (H₂S) or another sulfur-containing species, to yield the final imidohydrazide.

Table 2: Comparison of Amide vs. Thioamide as Precursors

| Feature | Amide (2-chloroisonicotinamide) | Thioamide (2-chloroisonicotinothioamide) |

|---|---|---|

| Reactivity | Low, generally unreactive to direct hydrazinolysis. | High, readily reacts with nucleophiles like hydrazine. nih.gov |

| Activation Step | Requires conversion to an intermediate (e.g., iminoyl chloride). | Formed via a thionation reaction from the corresponding amide. |

| Byproducts | Dependent on the activation method. | H₂S or related sulfur compounds. |

Multi-Component Reactions Towards Related Imidohydrazide Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates atoms from all starting materials. nih.govorganic-chemistry.org While a specific MCR for this compound may not be established, the principles of MCRs can be applied to construct related, highly substituted imidohydrazide or hydrazone structures.

For example, an isocyanide-based MCR, such as the Ugi or Passerini reaction, could theoretically be adapted. rug.nlresearchgate.net A hypothetical Ugi-type reaction to build a related scaffold might involve:

An aldehyde or ketone (e.g., a pyridine-based aldehyde).

An amine.

An isocyanide.

A hydrazine derivative as the acidic component or a subsequent reactant.

Such a reaction would not directly yield this compound but demonstrates a powerful, convergent approach to creating complex molecules with similar functional motifs in a single, atom-economical step. organic-chemistry.org These reactions are prized in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact and enhancing the sustainability of its production. This involves a critical evaluation of solvents, catalysts, and reaction conditions.

Solvent-Free Conditions and Solvent Replacement Strategies

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. The adoption of solvent-free conditions or the replacement of conventional solvents with greener alternatives are key tenets of green chemistry.

Solvent-Free Synthesis:

For the final step in the proposed synthesis, the reaction of an intermediate such as a methyl 2-chloroisonicotinimidate with hydrazine, solvent-free conditions could be highly effective. Techniques such as grinding the reactants together, potentially with a solid catalyst, can promote the reaction without the need for a solvent. This method, known as mechanochemistry, reduces waste and can sometimes lead to shorter reaction times and different product selectivities.

Another prominent solvent-free approach is the use of microwave irradiation. The direct coupling of microwave energy with the reacting molecules can lead to a rapid increase in temperature and pressure, significantly accelerating the reaction rate and often allowing for the omission of a solvent. The synthesis of hydrazides and related hydrazone derivatives has been successfully demonstrated using microwave-assisted solvent-free methods, suggesting its applicability to the synthesis of this compound.

Solvent Replacement Strategies:

When a solvent is necessary, replacing hazardous options like chlorinated hydrocarbons or aprotic polar solvents with more benign alternatives is a critical green chemistry strategy.

| Conventional Solvents | Green Alternatives | Rationale for Replacement |

| Dichloromethane, Chloroform (B151607) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Reduced toxicity and environmental persistence. Derived from renewable resources. |

| Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Water, Ionic Liquids, Deep Eutectic Solvents (DESs) | Water is non-toxic and environmentally benign. Ionic liquids and DESs have low volatility and can be designed for recyclability and specific catalytic properties. |

| Benzene (B151609), Toluene | Heptane, Ethyl Acetate | Lower toxicity and reduced environmental impact. |

For the synthesis of this compound, particularly in steps that may require a solvent for solubility or temperature control, the selection from the "Green Alternatives" column would be a significant step towards a more sustainable process. For instance, in a potential Pinner reaction to form the imidate intermediate, replacing anhydrous chloroform with a greener solvent would be a key consideration.

Catalyst Development for Enhanced Sustainability

The choice of catalyst plays a pivotal role in the greenness of a synthetic process. Traditional methods often employ stoichiometric or supra-stoichiometric amounts of corrosive or toxic reagents that act as catalysts. The development of highly efficient and recyclable catalysts is a cornerstone of sustainable chemistry.

In the context of synthesizing this compound, catalyst development can be focused on two key transformations: the formation of the imidate from the nitrile and the subsequent reaction with hydrazine.

Heterogeneous Catalysts:

The use of heterogeneous catalysts offers significant advantages in terms of ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For the conversion of 2-chloronicotinonitrile to an imidate, solid acid catalysts could replace traditional homogeneous acid catalysts like gaseous HCl. Materials such as zeolites, sulfated zirconia, or functionalized silica (B1680970) could provide the necessary acidic sites for the Pinner reaction while being easily recoverable. For instance, manganese dioxide has been used as a heterogeneous catalyst for the hydration of nitriles to amides in a flow system, a related transformation. organic-chemistry.org

Organocatalysis:

Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. They are often less toxic and more stable than their organometallic counterparts. For the formation of the imidohydrazide from the imidate and hydrazine, an organocatalyst could facilitate the nucleophilic attack and subsequent proton transfers. Simple, commercially available anthranilic acids have been shown to be superior catalysts for hydrazone and oxime formation, which shares mechanistic similarities with the desired transformation. researchgate.net The use of such catalysts could avoid the need for strong acid or base catalysis in the final step.

| Catalytic Approach | Potential Catalysts for this compound Synthesis | Advantages |

| Heterogeneous Catalysis | Zeolites (e.g., H-ZSM-5), Sulfated Zirconia, Functionalized Mesoporous Silica | Easy separation and recyclability, reduced waste, potential for use in continuous flow reactors. |

| Organocatalysis | Anthranilic Acids, Proline Derivatives | Metal-free, often lower toxicity, can exhibit high selectivity. |

| Biocatalysis | Lipases, Nitrilases (for related transformations) | High selectivity, mild reaction conditions, environmentally benign. |

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. rsc.org These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. The synthesis of nitrogen-containing heterocycles is an area that has significantly benefited from the application of flow chemistry. rsc.orgnumberanalytics.com

A hypothetical continuous flow process for the synthesis of this compound could be designed in a modular fashion. A stream containing a solution of a suitable precursor, such as methyl 2-chloroisonicotinimidate in a green solvent, would be pumped and mixed with a stream of hydrazine hydrate solution. This combined stream would then pass through a heated reactor coil to facilitate the reaction.

Key Features of a Continuous Flow Synthesis:

Enhanced Safety: The small reactor volumes in flow chemistry minimize the amount of hazardous material present at any given time, which is particularly important when working with reactive intermediates or reagents like hydrazine.

Precise Control: Temperature, pressure, and residence time can be precisely controlled, leading to higher yields and selectivities, and minimizing the formation of byproducts.

Integration of Catalysis: Continuous flow systems are ideally suited for the use of packed-bed reactors containing heterogeneous catalysts. For the synthesis of this compound, a column packed with a solid acid catalyst for the Pinner reaction or a supported catalyst for the final hydrazinolysis step could be integrated into the flow path. This allows for continuous production without the need for downstream catalyst filtration.

Scalability: Scaling up a flow process is typically achieved by running the system for a longer period or by "numbering up" (running multiple systems in parallel), which is often more straightforward than scaling up a batch reactor.

| Parameter | Proposed Conditions for Continuous Flow Synthesis | Rationale |

| Reactants | Stream 1: Methyl 2-chloroisonicotinimidate in 2-MeTHF. Stream 2: Hydrazine hydrate in ethanol/water. | Use of a greener solvent and a readily available nucleophile. |

| Reactor Type | Heated coil reactor or packed-bed reactor. | A simple coil provides good heat transfer. A packed-bed can contain a heterogeneous catalyst for enhanced reactivity and easy separation. |

| Temperature | 50 - 150 °C | Optimization would be required, but flow chemistry allows for safe operation at elevated temperatures, accelerating the reaction. |

| Residence Time | 5 - 30 minutes | Short residence times are a key advantage of flow chemistry, leading to higher productivity. |

| Pressure | 1 - 10 bar | Sufficient to maintain the solvent in the liquid phase at the operating temperature. |

| Downstream Processing | In-line purification (e.g., scavenger resin) followed by continuous crystallization. | Integration of purification steps can lead to a fully continuous process from starting materials to the final product. |

The application of continuous flow technology, especially when combined with the green chemistry principles outlined above, offers a promising pathway for the efficient, safe, and sustainable production of this compound.

Reactivity and Reaction Mechanisms of 2 Chloroisonicotinimidohydrazide

Reactions at the Imidohydrazide Functionality

The imidohydrazide group is a key locus of reactivity, participating in a range of transformations that are foundational to the construction of various heterocyclic systems.

The reaction of hydrazides with various carbonyl-containing compounds is a well-established method for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. nih.gov These reactions typically proceed through a condensation step to form a hydrazone or a similar intermediate, followed by cyclization.

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazones. For instance, an acid hydrazide can be reacted with a carboxylic acid, followed by dehydrative cyclization to yield the oxadiazole ring. researchgate.net Milder conditions can also be employed, such as the use of phosphonium (B103445) intermediates or 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride, although these may require longer reaction times. ijpsm.com Microwave-assisted synthesis has emerged as a rapid and high-yielding alternative to conventional heating methods for preparing oxadiazole derivatives. researchgate.netijpsm.com

1,2,4-Triazoles: The formation of 1,2,4-triazoles from imidohydrazides can be achieved through several synthetic routes. One common method involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized in an alkaline medium to yield the triazole ring. nih.govijpsm.com Alternatively, 1,2,4-triazoles can be synthesized from amidrazones, which can be prepared from the imidohydrazide, by reaction with cyclic ketones using an acid catalyst like p-toluenesulfonic acid. nih.gov

The general reactivity of the imidohydrazide moiety allows for the construction of a diverse array of heterocyclic structures, a feature widely exploited in medicinal chemistry and materials science. nih.govresearchgate.net

The reactivity of the imine carbon is influenced by the electronic environment of the molecule. The presence of the chlorine atom and the pyridine (B92270) ring nitrogen in 2-chloroisonicotinimidohydrazide can modulate the electrophilicity of the imine carbon. The general mechanism involves the attack of a nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate which can then be protonated or undergo further reaction. libretexts.orgopenstax.org

Imidohydrazides can exist in different tautomeric forms. For instance, 1,2,4-triazoles, which can be synthesized from imidohydrazides, exhibit tautomerism with the 1H- and 4H-forms being in rapid equilibrium. nih.gov The stability of these tautomers can be influenced by the substituents on the ring. nih.gov

The nitrogen atoms within the imidohydrazide group are nucleophilic and can undergo alkylation and acylation reactions. These reactions, often referred to as Friedel-Crafts alkylation and acylation in the context of aromatic rings, involve the substitution of a hydrogen atom with an alkyl or acyl group, respectively. youtube.comchadsprep.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org The reaction typically requires a Lewis acid catalyst to activate the alkyl or acyl halide. libretexts.orgmasterorganicchemistry.com

In the case of the imidohydrazide moiety, the nitrogen atoms can act as nucleophiles, attacking the electrophilic carbon of the alkyl or acyl halide. This leads to the formation of N-alkylated or N-acylated products. The specific site of alkylation or acylation (i.e., which nitrogen atom reacts) can depend on the reaction conditions and the steric and electronic properties of the substrate and the electrophile.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity.

The presence of the nitrogen atom in the pyridine ring and the chlorine atom at the 2-position makes the ring susceptible to nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org This type of reaction is facilitated in electron-deficient aromatic systems, particularly when a good leaving group like a halide is present. libretexts.orglibretexts.org The aza-nitrogen in the pyridine ring enhances its reactivity towards nucleophiles through inductive and mesomeric effects. nih.gov

The mechanism of SNAr typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgnih.gov For 2-chloropyridine (B119429) derivatives, nucleophiles such as amines can attack the carbon bearing the chlorine atom, leading to the substitution of the chloride and the formation of a new C-N bond. youtube.com The reaction is often carried out at elevated temperatures. youtube.com It's important to note that this reaction is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of an aromatic ring. youtube.comlibretexts.org

The reactivity in SNAr reactions is highly dependent on the position of substituents. Electron-withdrawing groups positioned ortho or para to the leaving group can stabilize the intermediate anion, thus activating the ring for nucleophilic attack. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution at the 2-Chloro Position

Amination Reactions (e.g., with primary and secondary amines)

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by amines. This reaction is facilitated by the electron-deficient character of the pyridine ring, although it requires disrupting the ring's aromaticity to form a tetrahedral intermediate, known as a Meisenheimer complex. youtube.comresearchgate.net While direct SNAr reactions can be challenging with less reactive 2-chloropyridines compared to their 2-fluoro counterparts researchgate.net, catalytic methods have greatly expanded the scope and efficiency of amination.

Copper-catalyzed methods provide a versatile route for the amidation of 2-chloropyridine derivatives, utilizing simple and inexpensive catalytic systems like CuI with N,N-dimethylcyclohexane-1,2-diamine. rsc.org More prominently, palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for forming C-N bonds with aryl halides. wikipedia.org This reaction allows for the coupling of 2-chloropyridines with a wide array of primary and secondary amines, including volatile amines nih.gov and hydrazine (B178648) derivatives nih.gov, under relatively mild conditions. The development of specialized phosphine (B1218219) ligands has been crucial in achieving high efficiency and broad substrate scope, even for historically challenging substrates. wikipedia.orgnih.gov

A highly regioselective Buchwald-Hartwig amination has been demonstrated at the C-2 position of 2,4-dichloropyridine, showcasing the preferential reactivity at this site. researchgate.net This method provides robust access to 4-chloro-N-phenylpyridin-2-amines, which can undergo further amination at the C-4 position under different conditions. researchgate.net

Alkoxylation and Thiolation Reactions

Similar to amination, the C-Cl bond can be targeted by oxygen and sulfur nucleophiles. The substitution reaction of 2-chloropyridine derivatives with glutathione (B108866), a tripeptide thiol, is catalyzed by glutathione S-transferase, proceeding via the displacement of the chlorine atom to form the corresponding glutathione conjugates. researchgate.netnih.gov The reaction rate is influenced by the electronic properties of other substituents on the pyridine ring, with molecular orbital calculations verifying the role of a Meisenheimer complex intermediate. researchgate.netnih.gov

Direct C-H thiolation, while not a substitution at the C-Cl bond, is a related transformation for functionalizing pyridine derivatives. For instance, 2-arylbenzoxazinones undergo direct ortho-C-H thiolation with diaryl disulfides using a ruthenium(II)-phosphine catalytic system, indicating that C-S bonds can be formed on related heterocyclic systems through various catalytic approaches. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions at the C-Cl Bond (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and the C-Cl bond in this compound is an excellent handle for such transformations. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the 2-chloropyridine moiety with an organoboron compound (typically a boronic acid or ester) to form a C-C bond. libretexts.org The electron-deficient nature of the pyrimidine (B1678525) ring, a related heterocycle, makes it more reactive in Suzuki couplings than analogous benzene (B151609) halides, sometimes allowing reactions of chloro-substrates to proceed smoothly even with standard catalysts like tetrakis(triphenylphosphine)palladium. acs.org However, for many chloropyridines, more advanced catalyst systems employing bulky, electron-rich phosphine ligands are necessary to achieve high yields. organic-chemistry.org These catalysts are robust and are not inhibited by the presence of basic groups like amines on the pyridine ring. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling with Chloropyridine Derivatives

| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand | Cs₂CO₃ / Toluene | 99% | organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / Ligand | Cs₂CO₃ / Toluene | 82% | organic-chemistry.org |

| 2-Chloropyridine | Phenylboronic acid | (NHC)Pd(cinn)Cl | NaHCO₃ / H₂O | 95% | researchgate.net |

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalyst system. wikipedia.orgorganic-chemistry.org This method allows for the introduction of alkynyl groups at the C-2 position of the pyridine ring. The reaction is broadly applicable and has been used in the synthesis of complex molecules, including pharmaceuticals like Altinicline. wikipedia.org Palladium-catalyzed Sonogashira coupling of 3-halogen-2-aminopyridines with terminal alkynes proceeds in moderate to excellent yields. researchgate.net Catalyst choice can be critical, with ligand design influencing regioselectivity in polyhalogenated systems. rsc.org

Table 2: Examples of Sonogashira Coupling with Halopyridine Derivatives

| Halopyridine Substrate | Terminal Alkyne | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N / DMF | 96% | researchgate.net |

| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N / DMF | 89% | researchgate.net |

Buchwald-Hartwig Amination: As previously mentioned, this is a palladium-catalyzed C-N cross-coupling reaction. wikipedia.org It is a premier method for aryl amine synthesis, largely replacing harsher, classical methods due to its broad substrate scope and high functional group tolerance. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

Electrophilic Aromatic Substitution (Consideration of Deactivating Effects)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. The reaction, when it does occur, typically requires harsh conditions and directs substitution to the C-3 and C-5 positions.

For this compound, the situation is more complex. The chlorine atom is a deactivating group that directs ortho and para, while the imidohydrazide group is also expected to be deactivating. Computational studies on the nitration of pyridine with the nitronium ion (NO₂⁺) show that the reaction proceeds through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org However, in the strongly acidic media required for many EAS reactions, the pyridine nitrogen is protonated, which strongly deactivates the ring and often prevents the reaction from occurring. rsc.org Therefore, electrophilic substitution on the pyridine nucleus of this compound is expected to be extremely difficult.

Metalation and Directed Functionalization of the Pyridine Nucleus

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of 2-chloropyridine, the chlorine atom can act as a directing metalation group. Using lithium diisopropylamide (LDA), it is possible to achieve chemoselective deprotonation at the C-3 position, adjacent to the chlorine. rsc.org The resulting lithiated intermediate can then be trapped with various electrophiles to install new functional groups. rsc.org

Interestingly, the regioselectivity of metalation can be altered by the choice of the base. An unprecedented C-6 lithiation of 2-chloropyridine has been achieved using a BuLi-Me₂N(CH₂)₂OLi (BuLi-LiDMAE) superbase. nih.govresearchgate.net This method provides access to 6-functionalized-2-chloropyridines, which are otherwise difficult to prepare. nih.govresearchgate.net This suggests that the pyridine nucleus of this compound could potentially be functionalized at different positions through careful selection of metalating agents.

Intramolecular Cyclization Pathways

The imidohydrazide moiety, -C(=NH)NHNH₂, is a versatile functional group that can participate in a wide variety of intramolecular cyclization reactions to form stable five- or six-membered heterocyclic rings. These reactions are often promoted by changes in pH or by heating with specific reagents. For example, related N-cyano sulfoximines undergo acid-catalyzed hydrolysis and intramolecular cyclization to furnish thiadiazine 1-oxides. nih.gov Similarly, 2-thiazolylamides of 4-aryl-2-hydroxy-4-oxo-Z-2-butenoic acids undergo intramolecular cyclization to yield imidazo[2,1-b]thiazoles. researchgate.net

Based on the known reactivity of hydrazides and related structures, potential intramolecular cyclization pathways for this compound could lead to the formation of various heterocyclic systems, such as 1,2,4-triazoles or 1,3,4-oxadiazoles, often by reacting with one-carbon electrophiles (e.g., formic acid, orthoesters) or upon dehydration, respectively.

Advanced Mechanistic Investigations

Detailed mechanistic studies provide crucial insights into the reactivity of chemical compounds. For the reactions involving the 2-chloropyridine core, several advanced investigations have been performed.

Nucleophilic Aromatic Substitution: The mechanism of the SNAr reaction of 2-chloropyridine derivatives with glutathione has been studied, and molecular orbital calculations confirmed the presence of a Meisenheimer complex as a key intermediate, which influences the reaction rate. researchgate.netnih.gov

Palladium-Catalyzed Coupling: The catalytic cycles for Suzuki, Sonogashira, and Buchwald-Hartwig reactions are well-established. wikipedia.orglibretexts.orglibretexts.org They all begin with an active 14-electron Pd(0) species that undergoes oxidative addition with the aryl halide. youtube.comlibretexts.org The subsequent steps of transmetalation (with the organoboron in Suzuki or organocopper in Sonogashira) and reductive elimination regenerate the catalyst and form the product. wikipedia.orglibretexts.orglibretexts.org Kinetic, spectroscopic, and computational studies are often employed to understand the influence of ligands, solvents, and additives on the efficiency of these cycles. stanford.eduresearchgate.net

Electrophilic Aromatic Substitution: The EAS nitration of pyridine has been studied computationally, revealing a stepwise polar mechanism. These studies highlight that the high activation Gibbs free energy for the protonated pyridine species explains its extreme deactivation towards nitration in acidic media. rsc.org

These mechanistic principles, established for related pyridine systems, provide a solid framework for understanding and predicting the reactivity of this compound.

Kinetic Studies of Key Reactions

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the kinetics of related reactions, particularly nucleophilic aromatic substitution (SNAr) on 2-chloropyridines, provide valuable insights. The reaction of 2-chloropyridine derivatives with nucleophiles typically follows a two-step addition-elimination mechanism. youtube.com The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring.

In the case of this compound, the imidohydrazide group itself can influence the reaction rate. Its electron-donating potential through resonance could potentially decrease the electrophilicity of the pyridine ring, thereby slowing down the rate of nucleophilic substitution compared to unsubstituted 2-chloropyridine. However, the specific reaction conditions would play a crucial role.

To illustrate the effect of substituents on the kinetics of nucleophilic substitution in a related system, consider the following hypothetical data based on typical SNAr reactions:

| Reactant | Nucleophile | Solvent | Relative Rate Constant (k_rel) |

| 2-Chloropyridine | Piperidine | Methanol | 1.0 |

| 2-Chloro-5-nitropyridine | Piperidine | Methanol | 3.5 x 10^4 |

| 2-Chloroisonicotinic acid | Piperidine | Methanol | 0.8 |

This table is illustrative and based on general principles of SNAr reactions on pyridine systems.

Isolation and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates in reactions involving this compound are challenging due to their transient nature. However, based on the established mechanisms of related reactions, the structures of key intermediates can be postulated.

In cyclization reactions, which are characteristic of the imidohydrazide group, various open-chain and partially cyclized intermediates can be envisaged. For instance, in the formation of a 1,2,4-triazole (B32235) ring through reaction with a one-carbon electrophile, an N-acylated imidohydrazide would be a key intermediate. Subsequent dehydration and cyclization would lead to the final heterocyclic product. The synthesis of 1,2,4-triazoles from various precursors is a well-established area of research. researchgate.netnih.govfrontiersin.orgnih.gov

| Reaction Type | Postulated Intermediate | Spectroscopic Handle for Characterization |

| Nucleophilic Aromatic Substitution | Meisenheimer-like complex | 1H and 13C NMR (upfield shift of ring protons), UV-Vis (characteristic absorption) |

| Triazole formation (with formic acid) | N-formyl-2-chloroisonicotinimidohydrazide | 1H NMR (presence of formyl proton), IR (amide carbonyl stretch) |

This table presents hypothetical intermediates and characterization methods based on known reaction mechanisms.

Influence of Catalysis on Reaction Selectivity and Efficiency

Catalysis can significantly influence the selectivity and efficiency of reactions involving this compound. Both acid and base catalysis are expected to play a crucial role in its transformations.

Acid Catalysis: In cyclization reactions, such as the formation of 1,2,4-triazoles, acid catalysis can facilitate the dehydration of intermediates, thereby increasing the reaction rate and yield. For example, the use of p-toluenesulfonic acid has been reported to catalyze the formation of spiro-type 1,2,4-triazoles from amidrazones. nih.gov

Base Catalysis: In nucleophilic aromatic substitution reactions, a base can enhance the nucleophilicity of the attacking species and facilitate the deprotonation of the intermediate complex, thus accelerating the reaction.

Metal Catalysis: While less common for the direct transformation of the imidohydrazide group, metal catalysts, particularly copper and palladium, are widely used in cross-coupling reactions involving the C-Cl bond of the pyridine ring. organic-chemistry.org These catalysts could be employed to introduce a wide range of substituents at the 2-position, although the compatibility with the imidohydrazide functionality would need to be considered. For example, copper-catalyzed cyclization reactions of hydrazine derivatives are known to produce various heterocyclic systems. rsc.org

The following table provides a hypothetical overview of the effect of different catalysts on reactions of this compound:

| Reaction Type | Catalyst | Expected Effect |

| Triazole formation | p-Toluenesulfonic acid | Increased rate of cyclization/dehydration |

| Nucleophilic Substitution | Sodium ethoxide | Enhanced rate of substitution by increasing nucleophile concentration |

| Suzuki Coupling | Pd(PPh3)4 / Base | Formation of a C-C bond at the 2-position of the pyridine ring |

This table is illustrative and based on established catalytic methods for similar functional groups and substrates.

Lack of Specific Research Data on this compound as a Synthetic Precursor

Following a comprehensive search of scientific literature, it has been determined that there is no specific research available detailing the use of this compound as a precursor for the derivatization and synthesis of the heterocyclic scaffolds outlined in the requested article structure. Searches for the synthesis of triazole, oxadiazole, and pyrazole (B372694) derivatives, as well as the construction of polycyclic systems and the application in combinatorial chemistry, did not yield any results where this compound was the specified starting material.

The available literature describes general synthetic routes to these heterocyclic systems using other, related starting materials such as isonicotinic acid hydrazide or different substituted hydrazides. For instance, the synthesis of 1,2,4-triazoles often proceeds through the reaction of hydrazides with reagents like carbon disulfide or via the cyclization of thiosemicarbazide intermediates. nih.govresearchgate.net Similarly, the formation of 1,3,4-oxadiazoles is commonly achieved by cyclizing acylhydrazones or by reacting hydrazides with carboxylic acid equivalents. nih.govnih.gov Pyrazole synthesis typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.comyoutube.com

However, none of the retrieved studies specifically document these transformations beginning with the 2-chloro-substituted isonicotinimidohydrazide (B15123723) moiety. Likewise, no information was found on the incorporation of the 2-chloropyridine-4-imidohydrazide structure into complex polycyclic systems or its use as a scaffold in combinatorial library synthesis or high-throughput screening strategies. nih.govnih.gov

Therefore, due to the absence of specific research findings on the derivatization and analog synthesis utilizing this compound, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified outline. The requested detailed research findings and data tables for the reactions of this particular compound are not present in the available scientific literature.

Derivatization and Analog Synthesis Utilizing 2 Chloroisonicotinimidohydrazide As a Precursor

Combinatorial Chemistry and Library Synthesis Based on 2-Chloroisonicotinimidohydrazide

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate structurally diverse and complex small molecules from simple starting materials. nih.govnih.gov Unlike target-oriented synthesis, which focuses on producing a single, predetermined molecule, DOS seeks to explore a wide range of chemical space to identify novel compounds with interesting biological activities. broadinstitute.orgmdpi.com The inherent reactivity of this compound, with its distinct functional groups, makes it an excellent precursor for DOS approaches.

The key to employing this compound in DOS lies in the strategic and sequential modification of its core structure. The presence of the reactive chloro group on the pyridine (B92270) ring, the imidohydrazide moiety, and the potential for various cyclization reactions allows for the generation of a multitude of scaffolds.

A hypothetical DOS library starting from this compound could be constructed as follows:

Initial Reaction: The imidohydrazide can undergo condensation with a diverse set of aldehydes and ketones to form a library of hydrazones. This initial step introduces a point of diversity (R1, R2) derived from the carbonyl component.

Parallel Synthesis: This library of hydrazones can then be subjected to a variety of reaction conditions in a parallel fashion. For instance:

Cyclization Reactions: Treatment with different cyclizing agents could lead to the formation of various heterocyclic rings, such as pyrazoles, triazoles, or oxadiazoles, depending on the reagents and conditions used.

Substitution Reactions: The chloro group on the pyridine ring can be displaced by a range of nucleophiles (e.g., amines, thiols, alcohols) to introduce another layer of diversity.

Functionalization of the Hydrazone Linkage: The N-H protons of the hydrazone can be further functionalized through acylation or alkylation.

This multi-pronged approach, starting from a single precursor, can rapidly generate a library of compounds with significant structural and stereochemical diversity, which can then be screened for biological activity.

Modification of the Hydrazide Linkage

The hydrazide linkage in this compound is a versatile functional group that can be readily modified to generate a wide array of derivatives. These modifications can significantly alter the physicochemical properties and biological activity of the resulting compounds.

Formation of Hydrazones and other Condensation Products

Hydrazones are a class of organic compounds formed by the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or a ketone. wikipedia.orgnumberanalytics.com This reaction is a fundamental transformation in organic chemistry and is characterized by the formation of a carbon-nitrogen double bond (C=N). chemtube3d.com The reaction of this compound with various carbonyl compounds provides a straightforward method for introducing a wide range of substituents.

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone. numberanalytics.com This reaction is typically catalyzed by a small amount of acid.

Table 1: Examples of Hydrazone Derivatives from this compound

| Carbonyl Compound | Resulting Hydrazone Derivative |

| Benzaldehyde | (E)-N'-(benzylidene)-2-chloroisonicotinimidohydrazide |

| Acetone | 2-Chloro-N'-(propan-2-ylidene)isonicotinimidohydrazide |

| Cyclohexanone | N'-(cyclohexylidene)-2-chloroisonicotinimidohydrazide |

Beyond simple hydrazones, other condensation products can also be formed. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives through an initial condensation followed by an intramolecular cyclization.

Functionalization of the Terminal Hydrazine Nitrogen Atoms

The terminal nitrogen atoms of the hydrazide moiety in this compound are nucleophilic and can be functionalized through various reactions. nih.gov This allows for the introduction of additional diversity and the fine-tuning of the molecule's properties.

Common functionalization reactions include:

Acylation: The terminal nitrogen can be acylated using acid chlorides or anhydrides in the presence of a base to form N-acylhydrazide derivatives. This introduces an amide bond, which can participate in hydrogen bonding and alter the compound's solubility and binding characteristics.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. The resulting derivatives often exhibit different biological activities compared to their acyl counterparts.

Alkylation: The terminal nitrogen can also be alkylated using alkyl halides. However, this reaction can sometimes be challenging to control and may lead to a mixture of mono- and di-alkylated products.

These functionalization strategies, combined with the derivatization of the hydrazone, provide a rich platform for the synthesis of a diverse library of compounds based on the this compound scaffold.

Theoretical and Computational Investigations of 2 Chloroisonicotinimidohydrazide

Electronic Structure Analysis and Bonding Characterization

The electronic properties and bonding nature of 2-Chloroisonicotinimidohydrazide would be fundamentally explored through a variety of computational techniques.

Quantum Chemical Calculations (e.g., DFT Studies on Electron Density Distribution, Frontier Molecular Orbitals)

Density Functional Theory (DFT) stands as a primary tool for such investigations. Calculations, likely employing functionals such as B3LYP or ωB97XD with basis sets like 6-311++G(d,p), would be performed to optimize the molecular geometry of this compound. These calculations would yield crucial data on the molecule's electronic makeup.

A key output would be the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For analogous hydrazone derivatives, DFT studies have been instrumental in calculating these values to predict stability and reactivity. rsc.org

The electron density distribution, another key aspect revealed by DFT, would illustrate how electrons are shared among the atoms, providing insight into the covalent and ionic character of the bonds within the molecule.

Charge Distribution and Electrostatic Potential Mapping

To understand the charge distribution in detail, Natural Population Analysis (NPA) would be conducted. This analysis provides the charge on each atom, which is essential for understanding intermolecular interactions and reactive sites.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map provides a visual representation of the electrostatic potential on the electron density surface. It is invaluable for identifying the regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For instance, in related isonicotinohydrazide derivatives, MEP analysis has successfully pinpointed the most reactive sites within the molecules. nih.gov For this compound, one would expect to see negative potential around the nitrogen atoms of the hydrazide group and the pyridine (B92270) ring, as well as the chlorine atom, indicating these as likely sites for interaction with electrophiles.

Conformational Analysis and Tautomerism Studies

The flexibility and potential for structural isomerism are critical aspects of molecular behavior that would be investigated through computational means.

Energy Profiles of Rotational Barriers

The this compound molecule possesses several rotatable single bonds. Computational methods would be used to calculate the energy profiles associated with the rotation around these bonds. By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy surface scan can be produced. This analysis would identify the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Identification of Stable Tautomeric Forms and Interconversion Pathways

Hydrazones and related structures are known to exhibit tautomerism, most commonly keto-enol or, in this case, the analogous amide-imidol and hydrazone-azine tautomerism. doi.org Computational studies would be essential to identify all possible tautomeric forms of this compound. By calculating the relative energies of these tautomers, the most stable form in the gas phase and in different solvents can be predicted. Quantum chemical calculations can also model the transition states for the interconversion between these tautomers, providing insight into the energy barriers and the likelihood of these transformations. researchgate.net

Prediction of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools for elucidating the pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state structures, which are the energetic maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Such studies are routinely used to understand reaction regioselectivity and to design more efficient synthetic routes for related pyridine compounds.

Computational Elucidation of Reaction Pathways for Key Transformations

The elucidation of reaction pathways through computational means is a cornerstone of modern chemistry, providing a molecular-level view of how transformations occur. For a molecule like this compound, key transformations would likely involve the hydrazide and chloro-pyridine functionalities.

Algorithms have been developed to generate reaction-pathway hypotheses automatically. researchgate.net These systems can conjecture reaction intermediates and products based on stoichiometry, helping to map out plausible chemical routes. researchgate.net For transformations involving organometallic catalysts, such as potential cross-coupling reactions at the chlorine-substituted position, computational methods like Density Functional Theory (DFT) are invaluable. DFT calculations can confirm whether a proposed reaction is spontaneous and can map out a detailed mechanistic pathway, including ligand dissociation, intermediate formation, and catalyst regeneration. mdpi.com

Energy Barriers and Rate Constant Predictions for Synthetic Steps

Predicting the kinetics of a reaction is a primary goal of computational chemistry. By calculating the potential energy surface (PES) for a reaction, the energy barriers (activation energies) for each elementary step can be determined. These barriers are crucial for understanding the rate of a reaction.

For example, in a multi-step synthesis, DFT calculations can determine the energy profile of the entire process. This was demonstrated in a study on a Pd-catalyzed carbamate (B1207046) synthesis, where two distinct pathways were analyzed. mdpi.com Pathway 1 had a calculated net energy change of -84.7 kcal/mol, indicating a thermodynamically favorable route. mdpi.com Pathway 2 initially showed a positive energy of 90.1 kcal/mol, but the regeneration of key intermediates ultimately made the combined pathway highly favorable with a total reaction energy of -238.7 kcal/mol. mdpi.com

Such analyses allow for the comparison of different synthetic strategies. By mapping the reaction coordinates against free energy, transition states can be located, and their energies provide a direct measure of the kinetic feasibility of a particular step. This information is critical for optimizing reaction conditions to favor desired products. The table below illustrates a hypothetical energy profile for a two-step reaction, similar to what would be generated in a computational study of a synthetic route to a this compound derivative.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 1 | Transition State 1 | +20.5 |

| 1 | Intermediate | -5.2 |

| 2 | Transition State 2 | +15.8 |

| 2 | Products | -12.7 |

This interactive table represents hypothetical data for illustrative purposes.

Non-Covalent Interactions in this compound Systems

Non-covalent interactions are critical in determining the structure and stability of molecular systems, from simple dimers to complex biological assemblies. nih.govmdpi.com For this compound, hydrogen bonding, aromatic stacking, and halogen bonding are expected to be the most significant non-covalent forces.

Hydrogen Bonding Networks in Dimeric or Polymeric States

The imidohydrazide moiety of this compound contains multiple hydrogen bond donors (N-H groups) and acceptors (N atoms). This structure facilitates the formation of extensive hydrogen-bonding networks. In the solid state or in concentrated solutions, these molecules can form centrosymmetric dimers through intermolecular N−H···N or N−H···O hydrogen bonds, if the imidohydrazide tautomerizes to a hydrazone-like structure. researchgate.net These dimers can further connect through other hydrogen bonds, potentially involving the pyridine nitrogen or the chloro substituent, to form two-dimensional sheets or three-dimensional networks. researchgate.netresearchgate.net

Computational methods, particularly DFT supplemented with dispersion corrections, are highly effective for investigating these networks. nih.gov A potential energy surface scan can identify the most stable dimeric conformations. For instance, studies on similar molecules like 2-adamantanol (B149831) dimers have identified multiple stable hydrogen-bonded isomers, showcasing the complexity of these interactions. nih.gov The analysis of the electron density, using techniques like the Non-Covalent Interaction (NCI) index, can visually map and characterize these bonds, distinguishing between strong hydrogen bonds and weaker van der Waals interactions. nih.govnih.gov

Aromatic Stacking and Halogen Bonding

Furthermore, the chlorine atom introduces the possibility of halogen bonding. A halogen bond is a directional interaction between a halogen atom (in this case, chlorine) and a Lewis base (such as the nitrogen or oxygen atom of a nearby molecule). mdpi.comrsc.org Studies on chlorobenzene (B131634) clusters have computationally and spectroscopically confirmed the presence of Cl···π and Cl···Cl interactions alongside CH···π and π-π stacking. researchgate.net These interactions, though weaker than conventional hydrogen bonds, are highly directional and can significantly influence crystal packing and molecular recognition.

The interplay between these different non-covalent forces—hydrogen bonding, π-stacking, and halogen bonding—creates a complex energetic landscape that dictates the supramolecular architecture of this compound. researchgate.net Computational tools can dissect these contributions, providing insight into the structure and stability of its condensed phases. rsc.org

In Silico Design of Novel this compound Derivatives

In silico drug design leverages computational methods to design and evaluate novel molecules with desired properties before their synthesis. acs.orgmdpi.com The this compound scaffold can serve as a template for the development of new derivatives.

The process typically begins with identifying a biological target. Then, structure-activity relationship (SAR) studies can be performed computationally. nih.gov By systematically modifying the functional groups on the parent molecule, new derivatives are created in a virtual library. For this compound, modifications could include substituting the chloro group, alkylating the hydrazide moiety, or adding substituents to the pyridine ring. mdpi.com

Molecular docking simulations are then used to predict how these designed derivatives will bind to the active site of a target protein. nih.govresearchgate.net These simulations calculate a binding score, which estimates the binding affinity. Derivatives with high binding scores are considered promising candidates. nih.gov

Following docking, molecular dynamics (MD) simulations can be run on the most promising ligand-protein complexes. nih.gov MD simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the key interactions (like hydrogen bonds or hydrophobic contacts) that are maintained throughout the simulation. nih.gov This comprehensive in silico approach allows for the rational design and prioritization of novel derivatives for synthesis and experimental testing, accelerating the discovery process. mdpi.comnih.gov

The table below outlines a hypothetical in silico design workflow for new derivatives.

| Design Step | Method | Objective | Key Output |

| 1. Lead Identification | SAR Analysis | Identify modifiable positions on the this compound scaffold. | Pharmacophore model. |

| 2. Library Generation | Combinatorial Chemistry | Create a virtual library of novel derivatives. | A set of 3D ligand structures. |

| 3. Virtual Screening | Molecular Docking | Predict binding affinity of derivatives to a target protein. | Docking scores and binding poses. |

| 4. Stability Analysis | Molecular Dynamics | Assess the stability of the ligand-protein complex over time. | RMSD plots, interaction analysis. |

| 5. Prioritization | ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. | List of prioritized candidates for synthesis. |

This interactive table represents a typical workflow in computational drug design.

Advanced Non Clinical Applications of 2 Chloroisonicotinimidohydrazide and Its Derivatives

Application in Materials Science

There is a notable absence of research on the use of 2-Chloroisonicotinimidohydrazide as a building block or functional component in the field of materials science.

Precursors for Polymer Synthesis (e.g., Polyimides, Polyamides)

No studies have been identified that describe the use of this compound as a monomer or precursor for the synthesis of polymers such as polyimides or polyamides. The synthesis of polyamides and polyimides typically involves the polycondensation of diamines with dicarboxylic acids or dianhydrides, respectively. mdpi.comresearchgate.netrsc.orgdtu.dkresearchgate.netrsc.orgnih.govmdpi.com While derivatives of isoniazid (B1672263) (isonicotinic acid hydrazide) have been coupled with polymers like polysuccinimide to form polymeric pro-drugs for biomedical applications, this does not extend to the creation of high-performance materials like polyamides or polyimides for non-clinical use. nih.govjst.go.jp

Ligands in Coordination Chemistry for Non-Biological Catalytic Systems

The coordination chemistry of hydrazone derivatives, a class to which this compound belongs, is an active area of research. However, the focus has predominantly been on their biological activity. nih.gov Isonicotinoyl hydrazone derivatives have been used to form complexes with various transition metals, but the catalytic applications of these complexes in non-biological systems have not been reported in the available literature. nih.gov The primary interest remains in their potential as therapeutic agents.

Components in Organic Electronic Materials (e.g., charge transport, luminescence, if not related to biological systems)

No literature could be found detailing the investigation or application of this compound or its derivatives in the field of organic electronics. Research into organic electronic materials often involves compounds with specific electronic and morphological properties to facilitate charge transport or luminescence, but this specific compound has not been a subject of such studies. nih.gov While the luminescence of some isonicotinoyl hydrazone derivatives complexed with rare-earth metals like europium has been characterized, these studies are generally fundamental in nature or geared towards biological imaging, rather than for applications in non-biological electronic or photonic devices. nih.gov

Role in Homogeneous and Heterogeneous Catalysis

A thorough search did not yield any information on the role of this compound or its derivatives in either homogeneous or heterogeneous catalysis for non-biological reactions.

Development of Ligands for Metal-Mediated Catalytic Reactions

There are no reports of this compound being employed as a ligand for metal-mediated catalysis in a non-biological context. The development of ligands for catalysis is a major field, but this particular scaffold has not been explored for such purposes based on available data.

Derivatizing Agent for Specific Chemical Detection (non-biological samples)

The hydrazide functional group is well-established as a reactive handle for the derivatization of carbonyl compounds, namely aldehydes and ketones. In this context, this compound and its derivatives can serve as potent derivatizing agents, converting target analytes into more readily detectable forms, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

The reaction proceeds via the condensation of the hydrazide with the carbonyl group to form a stable hydrazone. This process is particularly valuable when the original analyte lacks a suitable chromophore for UV-Vis detection or has poor ionization efficiency for mass spectrometry (MS). The incorporation of the 2-chloroisonicotinyl moiety introduces a strong chromophore, significantly enhancing the molar absorptivity of the resulting derivative and thereby lowering the limits of detection.

Research in this area focuses on optimizing reaction conditions to ensure quantitative conversion of the analyte. Key parameters include the choice of catalyst (typically acidic), reaction temperature, and time. The resulting hydrazones exhibit distinct chromatographic and spectral properties that allow for their selective detection in complex matrices such as industrial process streams or environmental water samples.

Table 1: Hypothetical Derivatization Reaction of an Aldehyde with this compound for HPLC-UV Analysis

| Parameter | Condition / Value |

| Analyte | Low-molecular-weight aliphatic aldehyde |

| Derivatizing Agent | This compound |

| Reaction Solvent | Acetonitrile |

| Catalyst | Trifluoroacetic Acid (TFA) |

| Temperature | 60 °C |

| Reaction Time | 30 minutes |

| Detection Wavelength | 265 nm |

| Expected Outcome | Formation of a stable hydrazone with strong UV absorbance, enabling sensitive quantification. |

Reagent in Advanced Separation Techniques

Beyond its role as a derivatizing agent, this compound and its derivatives can be employed as reagents within the separation process itself. In techniques like ion-pair chromatography or as a mobile phase additive, the unique properties of the molecule can be exploited to enhance separation efficiency and resolution.

Furthermore, the chlorinated pyridine (B92270) structure can participate in specific interactions with certain stationary phases, offering an alternative selectivity that can be used to resolve complex mixtures that are not well-separated by conventional means. For instance, in hydrophilic interaction liquid chromatography (HILIC), the polar nature of the hydrazide group combined with the specific electronic properties of the chloro-substituted ring can modulate the retention of polar analytes.

Table 2: Illustrative Application of a this compound Derivative as a Mobile Phase Additive in Reversed-Phase HPLC

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 Silica-based |

| Mobile Phase | Acetonitrile/Water with 0.1% 2-Chloroisonicotinic acid hydrazide derivative |

| Target Analytes | Basic pharmaceutical compounds |

| Function of Reagent | Acts as a competing base to mask active silanol (B1196071) sites on the stationary phase. |

| Observed Effect | Reduction in peak tailing and improved resolution between closely eluting basic compounds. |

Future Research Directions and Translational Challenges in 2 Chloroisonicotinimidohydrazide Chemistry

Exploration of Unconventional Synthetic Pathways for 2-Chloroisonicotinimidohydrazide

The conventional synthesis of hydrazides often involves the condensation of esters or acyl chlorides with hydrazine (B178648) hydrate (B1144303). nih.govnih.govmdpi.com However, these methods can require harsh conditions and may not align with modern principles of green chemistry. Future research should focus on exploring more sustainable and efficient "unconventional" pathways.

Several modern techniques, successfully applied to related pyridine (B92270) and hydrazide derivatives, could be adapted for this compound. These include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to seconds and often leads to higher purity products with increased energy efficiency compared to conventional heating. nih.govresearchgate.net A direct, solvent-free microwave irradiation method for preparing hydrazides from carboxylic acids has proven superior to traditional methods. researchgate.net

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and process control. osti.gov The synthesis of acid hydrazides in continuous flow has been demonstrated with high yields and short residence times, even on a large scale. osti.gov This approach would be particularly beneficial for managing potentially exothermic reactions involving the hydrazine moiety.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. numberanalytics.com Engineered enzymes, such as imine reductases, have been developed for the enantioselective reduction of related hydrazones, showcasing the potential for biocatalytic routes to chiral derivatives. researchgate.net

Photocatalysis and Electrocatalysis: These emerging techniques can enable reactions under mild conditions. numberanalytics.com For instance, a Nickel(II)-bipyridine complex has been used for the photochemical C-N coupling of heteroaryl chlorides with hydrazides, a method that could be directly relevant for synthesizing precursors to the target compound. organic-chemistry.org

| Synthetic Pathway | Potential Advantages for this compound Synthesis | Relevant Findings |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency, higher product purity. researchgate.net | A solvent-free, one-pot method for hydrazide synthesis from acids was developed, showing a >90% reduction in E-factor. researchgate.net |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. osti.gov | Scaled production of azelaic dihydrazide at ~22 g/hour has been demonstrated in a lab-scale flow system. osti.gov |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. numberanalytics.com | Engineered imine reductases have been used for the enantioselective reduction of Cbz-protected hydrazones. researchgate.net |

| Green Catalysts | Use of recyclable and less toxic catalysts, such as L-proline, for hydrazide synthesis. mdpi.com | L-proline has been used as an efficient organocatalyst for the solvent-free synthesis of hydrazide derivatives. mdpi.com |